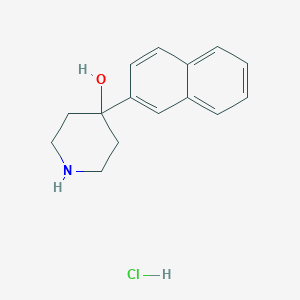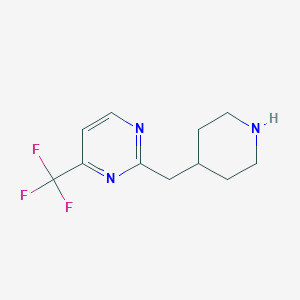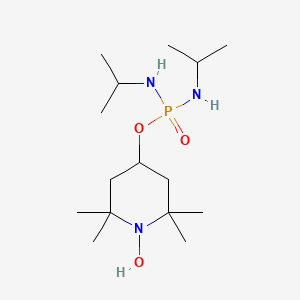
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a piperidine ring, a phosphoryl group, and an amine group, making it a versatile molecule in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with appropriate phosphorylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method enhances the reaction rate and yield by improving mass transfer and reaction kinetics. The use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can further optimize the process, resulting in high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity
Wirkmechanismus
The mechanism of action of N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: This compound shares a similar piperidine structure but differs in its functional groups and overall reactivity.
2-chloro-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)acetamide: Another related compound with a similar core structure but different substituents.
Uniqueness
N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
52886-26-7 |
|---|---|
Molekularformel |
C15H34N3O3P |
Molekulargewicht |
335.42 g/mol |
IUPAC-Name |
N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C15H34N3O3P/c1-11(2)16-22(20,17-12(3)4)21-13-9-14(5,6)18(19)15(7,8)10-13/h11-13,19H,9-10H2,1-8H3,(H2,16,17,20) |
InChI-Schlüssel |
LVJFMXIOQIUSNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NP(=O)(NC(C)C)OC1CC(N(C(C1)(C)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


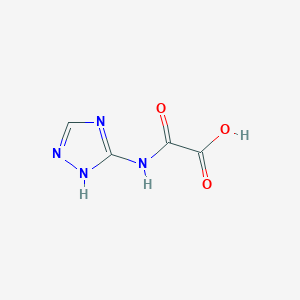
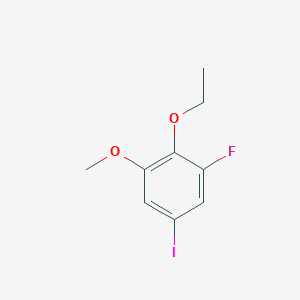
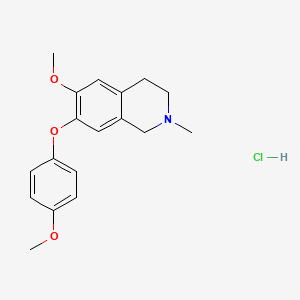
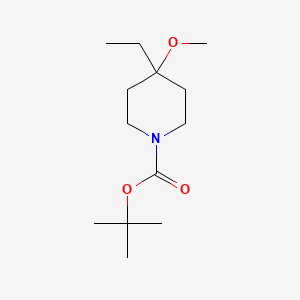
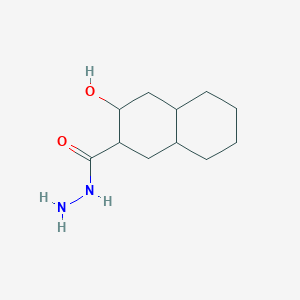
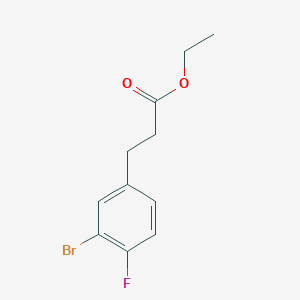
![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)
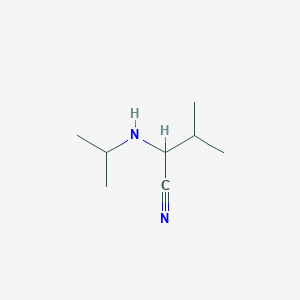
![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)
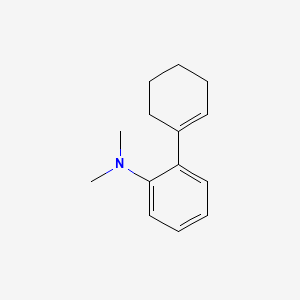
![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)
